((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H17F3N4O2 and its molecular weight is 366.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone is a novel azabicyclic structure that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in therapeutic settings.
Chemical Structure and Properties
The compound features a complex bicyclic structure integrated with a triazole moiety and a trifluoromethoxyphenyl group. Its IUPAC name reflects the intricate arrangement of atoms that contribute to its biological properties.
Structural Formula
The structural formula can be represented as follows:
Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)
Recent studies have highlighted the compound's role as a potent inhibitor of NAAA, an enzyme involved in the degradation of endocannabinoids. By inhibiting NAAA activity, the compound enhances the levels of palmitoylethanolamide (PEA), which is known for its anti-inflammatory and analgesic properties. This mechanism suggests potential applications in managing inflammatory conditions and pain relief.
Key Findings:
- IC50 Values : The compound exhibits low nanomolar inhibitory activity against NAAA, with reported IC50 values around 0.042 μM, indicating high potency in biochemical assays .
In Vitro Studies
In vitro assays have demonstrated that the compound significantly increases PEA levels in cellular models. This increase correlates with enhanced anti-inflammatory responses.
Assay Type | Effect Observed | IC50 (μM) |
---|---|---|
NAAA Inhibition | Increased PEA levels | 0.042 |
FAAH Inhibition | Moderate inhibition | 25% at 30 μM |
Acid Ceramidase Inhibition | Minimal inhibition | 34% at 30 μM |
In Vivo Studies
In vivo studies further support the compound's efficacy in reducing inflammation and pain. Animal models treated with the compound showed significant reductions in inflammatory markers compared to controls.
Case Study 1: Pain Management in Animal Models
In a controlled study involving rats subjected to inflammatory pain models, administration of the compound resulted in a substantial decrease in pain scores compared to baseline measurements. The findings suggest its potential as a therapeutic agent for chronic pain management.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated that treatment with the compound led to reduced joint swelling and histological improvements in joint architecture.
特性
IUPAC Name |
[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)26-15-3-1-2-11(6-15)16(25)24-12-4-5-13(24)8-14(7-12)23-10-21-9-22-23/h1-3,6,9-10,12-14H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSDWYFQPHFVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC(F)(F)F)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。